3,4-Dimethyl-1,2-cyclopentanedione

Beschreibung

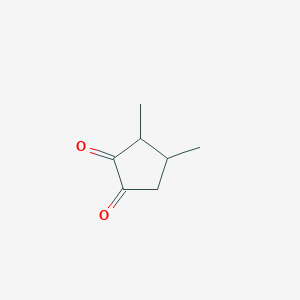

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dimethylcyclopentane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAVDEVFJDQIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(=O)C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051689 | |

| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, pale yellow to yellow powder | |

| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Dimethyl-1,2-cyclo-pentanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/96/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13494-06-9 | |

| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13494-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl 1,2-cyclopentandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclopentanedione, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylcyclopentane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHYL 1,2-CYCLOPENTANDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50AIF51OCI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

71 - 72 °C | |

| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Synthetic History of 3,4-Dimethyl-1,2-cyclopentanedione: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethyl-1,2-cyclopentanedione is a cyclic α-diketone that has found application as a flavor and fragrance agent, imparting sweet, maple, and caramel (B1170704) notes. While not a household name in medicinal chemistry, its synthesis and characterization are rooted in the mid-20th century exploration of substituted cyclic diketones. This technical guide provides an in-depth look at the discovery, historical synthesis, and physicochemical properties of this compound, aimed at researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

The study of cyclic dicarbonyl compounds has been a fruitful area of organic synthesis, leading to the discovery of molecules with diverse applications, from natural product synthesis to materials science. This compound (CAS No. 13494-06-9) emerged from this broader investigation into the chemistry of cyclopentane (B165970) derivatives. Although a specific, high-profile discovery event is not well-documented in readily available literature, its synthesis is emblematic of the chemical methodologies developed during the mid-20th century for the creation of functionalized alicyclic systems.[1] Primarily recognized for its organoleptic properties, it is also a versatile synthetic intermediate.[1]

Historical Context: The Rise of Synthetic Flavor Chemistry

The development of synthetic flavor and fragrance compounds accelerated significantly in the post-war era, driven by advances in organic synthesis and analytical techniques. Chemists of this period were actively exploring the synthesis of novel cyclic ketones and diones to understand their structure-activity relationships with respect to aroma and taste. It is within this context that the synthesis of this compound was likely first achieved.

Physicochemical and Spectroscopic Data

A compilation of the known physical and chemical properties of this compound is presented in Table 1. This data is critical for its identification, purification, and application in a laboratory or industrial setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 126.15 g/mol | --INVALID-LINK-- |

| CAS Number | 13494-06-9 | --INVALID-LINK-- |

| Appearance | Slightly yellow to light beige crystalline powder | Commercial Supplier Data |

| Melting Point | 68-72 °C | Commercial Supplier Data |

| Boiling Point | 194.28 °C (rough estimate) | Commercial Supplier Data |

| Density | 1.0579 g/cm³ (rough estimate) | Commercial Supplier Data |

| Refractive Index | 1.4690 (estimate) | Commercial Supplier Data |

| Water Solubility | Slightly soluble | Commercial Supplier Data |

Note: Some physical properties are estimates provided by chemical suppliers and may not be from primary literature.

Historical Synthesis Pathway

While the original publication detailing the first synthesis of this compound is not readily identifiable, a plausible and historically relevant synthetic route involves the alkylation of a β-keto ester precursor followed by hydrolysis and decarboxylation. A likely pathway, based on established chemical principles for the synthesis of substituted cyclic ketones, is outlined below.

Experimental Protocol: A Representative Historical Synthesis

The following protocol is a representation of the likely historical synthesis based on the known chemistry of cyclopentanedione derivatives.

Step 1: Alkylation of 3,5-Dicarbethoxy-4-methyl-cyclopentane-1,2-dione

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol (B145695), is added 3,5-dicarbethoxy-4-methyl-cyclopentane-1,2-dione at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred to form the sodium enolate.

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is added dropwise to the stirred solution.

-

The reaction mixture is then heated at reflux for several hours to ensure complete alkylation.

-

After cooling, the reaction is quenched by the addition of water, and the ethanol is removed under reduced pressure.

-

The aqueous residue is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 3,5-dicarbethoxy-3,4-dimethyl-cyclopentane-1,2-dione.

Step 2: Hydrolysis and Decarboxylation

-

The crude 3,5-dicarbethoxy-3,4-dimethyl-cyclopentane-1,2-dione is suspended in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

The mixture is heated at reflux for an extended period (several hours to overnight) to effect both the hydrolysis of the ester groups to carboxylic acids and the subsequent decarboxylation.

-

The reaction progress can be monitored by the cessation of carbon dioxide evolution.

-

Upon completion, the reaction mixture is cooled to room temperature and may be cooled further in an ice bath to promote crystallization of the product.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water, ethanol-water, or hexane-ethyl acetate) to afford pure this compound.

Logical Workflow of the Historical Synthesis

The following diagram illustrates the logical progression of the historical synthesis of this compound.

Caption: Logical workflow for the historical synthesis of this compound.

Applications and Future Directions

The primary application of this compound has been in the flavor and fragrance industry. Its sweet and caramel-like aroma has made it a valuable component in the formulation of artificial maple, coffee, and other brown-type flavors.

For drug development professionals, while this specific molecule may not have direct therapeutic applications, the synthetic methodologies employed in its creation are fundamental to the synthesis of more complex, biologically active cyclopentane-containing molecules. The reactivity of the α-diketone moiety also presents opportunities for its use as a scaffold or building block in combinatorial chemistry and the synthesis of novel heterocyclic systems.

Conclusion

This compound is a testament to the exploratory power of mid-20th-century organic synthesis. While its discovery may not be a singular landmark event, its synthesis is a classic example of the chemical transformations used to create functionalized cyclic molecules. The data and protocols presented in this guide offer a valuable resource for researchers interested in the history of synthetic chemistry and the practical application of these foundational techniques.

References

An In-depth Technical Guide to the Synthesis of 3,4-Dimethyl-1,2-cyclopentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dimethyl-1,2-cyclopentanedione, a versatile diketone with applications in flavor chemistry, pharmaceuticals, and as a building block in organic synthesis. This document details a probable synthetic pathway, compiles relevant quantitative data, and provides hypothetical experimental protocols based on established chemical principles.

Overview of this compound

This compound is a cyclic ketone that is a solid at room temperature and possesses a characteristic sweet, sugary, maple, and caramellic taste profile at 10 ppm.[1] Its utility extends beyond the flavor industry, where it serves as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₂ | [2] |

| Molecular Weight | 126.15 g/mol | [2] |

| CAS Number | 13494-06-9 | [2] |

| Appearance | Slightly yellow to light beige crystalline powder | [1] |

| Melting Point | 68-72 °C | [1] |

| Boiling Point | 194.28 °C (estimated) | [1] |

| Density | 1.0579 g/cm³ (estimated) | [1] |

| Water Solubility | Slightly soluble | [1] |

Spectroscopic Data

Limited spectroscopic data is publicly available. Infrared spectroscopy data has been reported.

| Spectroscopic Data | Details | Source(s) |

| FTIR Spectra | Instrument: Bruker Tensor 27 FT-IR; Technique: Film (Dichloromethane) | [2] |

| ATR-IR Spectra | Instrument: Bruker Tensor 27 FT-IR; Technique: ATR-Neat (DuraSamplIR II) | [2] |

Synthetic Routes

A plausible and frequently cited synthetic route for this compound involves a three-step process starting from a substituted cyclopentanedione precursor.[1] This pathway is outlined below.

Proposed Synthetic Pathway

The synthesis commences with the Dieckmann condensation to form the cyclopentanedione ring system, followed by alkylation and subsequent hydrolysis and decarboxylation.

References

An In-Depth Technical Guide to 3,4-Dimethyl-1,2-cyclopentanedione (CAS Number: 13494-06-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1,2-cyclopentanedione is a cyclic diketone with growing interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features make it a valuable building block for complex molecules and a potential pharmacophore in drug design. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its application as a carboxylic acid bio-isostere in drug development, and a summary of its toxicological profile.

Physicochemical Properties

This compound is a white to slightly yellow or light beige crystalline powder.[1][2] It is known for its sweet, maple, and caramel-like aroma. A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13494-06-9 | [2] |

| Molecular Formula | C₇H₁₀O₂ | [2] |

| Molecular Weight | 126.15 g/mol | [2] |

| Appearance | White to slightly yellow/light beige crystalline powder | [1][2] |

| Melting Point | 68-72 °C | [2] |

| Boiling Point | 187.37 °C (estimated) | [2] |

| Density | 1.036 g/cm³ | [2] |

| Solubility | Slightly soluble in water. Soluble in alcohol. | [2] |

| InChI | InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4-5H,3H2,1-2H3 | [2] |

| InChIKey | WGAVDEVFJDQIMZ-UHFFFAOYSA-N | [2] |

| SMILES | CC1CC(=O)C(=O)C1C | [2] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the alkylation of a cyclopentanedione precursor followed by hydrolysis and decarboxylation.[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general method described in the literature for the synthesis of substituted cyclopentanediones.[2][3]

Step 1: Alkylation of 3,5-Dicarbethoxy-4-methyl-cyclopentane-1,2-dione

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dicarbethoxy-4-methyl-cyclopentane-1,2-dione in a suitable anhydrous solvent such as ethanol (B145695) or dimethylformamide (DMF).

-

Base Addition: Add a slight molar excess of a suitable base, such as sodium ethoxide or potassium carbonate, to the solution to form the enolate.

-

Alkylation: To the stirred solution, add a slight molar excess of a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude 3,5-dicarbethoxy-3,4-dimethyl-cyclopentane-1,2-dione.

Step 2: Hydrolysis and Decarboxylation of 3,5-Dicarbethoxy-3,4-dimethyl-cyclopentane-1,2-dione

-

Hydrolysis: The crude product from Step 1 is subjected to acidic or basic hydrolysis. For acidic hydrolysis, the compound is refluxed in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Decarboxylation: The acidic conditions of the hydrolysis also facilitate the decarboxylation of the beta-keto acid intermediate, leading to the formation of this compound.

-

Reaction Monitoring: The progress of the hydrolysis and decarboxylation can be monitored by observing the evolution of carbon dioxide and by TLC analysis.

-

Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Development

Carboxylic Acid Bio-isostere

A significant application of this compound in drug development is its use as a bio-isostere for the carboxylic acid functional group.[4] Carboxylic acids are common in drug molecules but can present challenges such as poor metabolic stability and limited membrane permeability. Replacing a carboxylic acid with a suitable bio-isostere can improve the pharmacokinetic profile of a drug candidate.

The cyclopentane-1,2-dione moiety has been investigated as a potential surrogate for carboxylic acids in the design of thromboxane (B8750289) A2 prostanoid (TP) receptor antagonists.[2][4] A derivative of a known TP receptor antagonist, where the carboxylic acid group was replaced by a cyclopentane-1,2-dione unit, demonstrated potent antagonism of the TP receptor with an IC₅₀ value comparable to the parent carboxylic acid compound.[4] This suggests that the cyclopentane-1,2-dione scaffold can effectively mimic the interactions of a carboxylic acid with its biological target.

Toxicological Profile

The genotoxic potential of this compound has been evaluated in two key in vitro assays.

Ames Test (Bacterial Reverse Mutation Assay)

This compound was found to be non-mutagenic in the Ames test.[4] This assay was conducted in compliance with OECD Test Guideline 471.

5.1.1. Experimental Protocol: Ames Test (OECD TG 471)

-

Test Strains: A minimum of five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used to detect different types of point mutations.

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative (solvent) controls.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the specific amino acid required for their growth (e.g., histidine for S. typhimurium).

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted for each concentration and control. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Test

This compound was found to be non-clastogenic in an in vitro micronucleus test.[4] This assay was conducted in compliance with OECD Test Guideline 487.

5.2.1. Experimental Protocol: In Vitro Micronucleus Test (OECD TG 487)

-

Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line are cultured.

-

Exposure: The cells are exposed to at least three concentrations of this compound, along with positive and negative controls, both with and without metabolic activation (S9 mix). The highest concentration tested was 1262 µg/mL.[4]

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division during or after treatment.

-

Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a predetermined number of binucleated cells (typically 1000-2000 per concentration). A substance is considered clastogenic or aneugenic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry place away from heat and sources of ignition.[5]

Conclusion

This compound is a versatile compound with significant potential in drug discovery and development, particularly as a carboxylic acid bio-isostere. Its favorable toxicological profile, being non-mutagenic and non-clastogenic in key in vitro assays, further enhances its appeal for pharmaceutical research. This technical guide provides essential information for scientists and researchers working with or considering the use of this compound in their research endeavors.

References

- 1. aniara.com [aniara.com]

- 2. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 3. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. synerzine.com [synerzine.com]

An In-depth Technical Guide to 3,4-Dimethyl-1,2-cyclopentanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dimethyl-1,2-cyclopentanedione, a versatile cyclic diketone. The document details its chemical identity, physicochemical properties, and key applications in organic synthesis and medicinal chemistry. A particular focus is placed on its emerging role as a bio-isostere for the carboxylic acid functional group in drug design. This guide also includes a detailed synthetic protocol and discusses its reactivity and potential as a building block for complex molecular architectures.

Chemical Identity and Properties

The officially recognized IUPAC name for this compound is 3,4-dimethylcyclopentane-1,2-dione .[1][2] It is also commonly referred to by several synonyms, including 3,4-Dimethyl-1,2-cyclopentadione and Caramel Pentadione.[2]

This compound is a cyclic ketone that presents as a pale yellow to light beige crystalline powder.[2][3][] It is stable under normal temperatures and pressures.[]

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3,4-dimethylcyclopentane-1,2-dione | [1][2] |

| CAS Number | 13494-06-9 | [1] |

| Molecular Formula | C₇H₁₀O₂ | [1][] |

| Molecular Weight | 126.15 g/mol | [2][] |

| Appearance | Pale yellow to light beige crystalline powder | [2][3][] |

| Melting Point | 68-72 °C | [3][] |

| Boiling Point | 194.28 °C (estimate) | [3] |

| Density | 1.036 - 1.0579 g/cm³ (estimate) | [3][] |

| Solubility | Slightly soluble in water | [3] |

| InChI Key | WGAVDEVFJDQIMZ-UHFFFAOYSA-N | [1][] |

| SMILES | CC1CC(=O)C(=O)C1C | [2] |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process. A general synthetic pathway involves the alkylation of a cyclopentane-1,2-dione precursor followed by hydrolysis and decarboxylation.[3]

A more detailed, albeit general, procedure for a similar class of compounds is described in the literature, which can be adapted for the synthesis of the title compound.[5] The key steps are outlined below.

Experimental Protocol: Synthesis of 3-Alkyl-cyclopentane-1,2-diones (Adapted)

-

Condensation: A dialkyl ester of oxalic acid is condensed with a dialkyl ester of glutaric acid in a polar aprotic solvent. This reaction is carried out in the presence of an alkali metal alkoxide at a temperature sufficient to effect condensation, yielding a 3,5-dicarboalkoxy cyclopentane-1,2-dione dialkali metal salt.[5]

-

Alkylation: The resulting salt, without isolation, is reacted with an alkylating agent (e.g., methyl halide) under suitable alkylation conditions. This step introduces the methyl groups onto the cyclopentane (B165970) ring.[5] For the synthesis of this compound, this would involve the alkylation of 3,5-dicarbetoxy-4-methyl-cyclopentane-1,2-dione.[3]

-

Hydrolysis and Decarboxylation: The polar aprotic solvent is removed, and the intermediate product is hydrolyzed by heating with a 10-30% aqueous mineral acid. This final step removes the carboalkoxy groups to yield the desired this compound.[5]

Applications in Research and Development

This compound is a valuable building block in organic synthesis due to its reactive diketone functionality. This allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.

Organic Synthesis

The presence of two adjacent carbonyl groups allows this compound to participate in a range of reactions, including condensations and cyclizations. This reactivity is harnessed by synthetic chemists to construct intricate molecular frameworks, which is particularly useful in the total synthesis of natural products and their analogues.

Drug Development and Medicinal Chemistry

A significant application of the cyclopentane-1,2-dione scaffold is its use as a bio-isostere for the carboxylic acid functional group .[6] Bio-isosteric replacement is a key strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound, such as metabolic stability and membrane permeability, while retaining or improving its biological activity.[6]

The cyclopentane-1,2-dione moiety can mimic the hydrogen bonding interactions of a carboxylic acid, making it a promising surrogate in drug candidates.[6] For instance, derivatives of a known thromboxane (B8750289) A2 prostanoid (TP) receptor antagonist, where the carboxylic acid was replaced by a cyclopentane-1,2-dione unit, were synthesized and evaluated. One such derivative demonstrated potent TP receptor antagonism with an IC₅₀ value comparable to the parent carboxylic acid, validating the potential of this scaffold as a carboxylic acid bio-isostere.[6]

Flavor and Fragrance Industry

This compound is also utilized as a flavoring agent in the food industry and as an ingredient in fragrances.[]

Spectroscopic Data

While detailed spectra are not provided here, spectroscopic data for this compound are available in public databases. This includes ¹H NMR, IR, and Raman spectra, which are essential for the structural confirmation and quality control of the compound.[2]

Safety and Handling

Based on available data, this compound does not meet the criteria for GHS hazard classification.[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this chemical.

Conclusion

This compound is a multifaceted chemical compound with significant potential for researchers in organic synthesis and drug discovery. Its utility as a synthetic building block and its promising role as a carboxylic acid bio-isostere make it a valuable tool for the development of novel and improved therapeutic agents. Further exploration of its reactivity and applications is warranted to fully exploit its potential in the design and synthesis of complex, biologically active molecules.

References

- 1. This compound [webbook.nist.gov]

- 2. 3,4-Dimethyl 1,2-cyclopentandione | C7H10O2 | CID 61633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 5. US3922296A - Novel process for the preparation of cyclopentane-1, 2-diones and intermediates therefor - Google Patents [patents.google.com]

- 6. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dimethyl-1,2-cyclopentanedione for Researchers and Drug Development Professionals

Introduction

3,4-Dimethyl-1,2-cyclopentanedione is a cyclic diketone that, while well-known in the flavor and fragrance industry for its sweet, caramel-like aroma, is also a compound of interest for researchers in organic synthesis and medicinal chemistry.[1][2] Its unique structure, featuring two adjacent carbonyl groups on a cyclopentane (B165970) ring with two methyl substituents, provides a reactive scaffold for the synthesis of more complex molecules.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development, tailored for a scientific audience.

Synonyms and Nomenclature

The compound is known by several names in literature and commercial listings. Proper identification is crucial for accurate literature searches and procurement.

-

Systematic IUPAC Name: 3,4-dimethylcyclopentane-1,2-dione[4]

-

Common Synonyms:

-

Registration Numbers:

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. This information is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [7] |

| Molecular Weight | 126.15 g/mol | [4] |

| Appearance | Slightly yellow to light beige crystalline powder | [2][] |

| Melting Point | 68 - 72 °C | [2] |

| Boiling Point | 194.28 °C (rough estimate) | [2] |

| Density | 1.0579 g/cm³ (rough estimate) | [2] |

| Refractive Index | 1.4690 (estimate) | [2] |

| Water Solubility | Slightly soluble | [2] |

| Kovats Retention Index | 1064 (on a standard non-polar column) | [4][6] |

Experimental Protocols

Detailed experimental procedures are critical for the replication of scientific findings. Below are representative protocols for the synthesis and analysis of this compound based on established chemical principles.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving alkylation, hydrolysis, and decarboxylation.[2] The following is an illustrative protocol adapted from general methods for synthesizing related cyclic diones.

Step 1: Alkylation of 3,5-dicarbethoxy-4-methyl-cyclopentane-1,2-dione

-

To a solution of 3,5-dicarbethoxy-4-methyl-cyclopentane-1,2-dione in a suitable anhydrous solvent (e.g., ethanol (B145695) or THF), add one equivalent of a strong base (e.g., sodium ethoxide) under an inert atmosphere (N₂ or Ar) at 0 °C to form the enolate.

-

Slowly add one equivalent of an alkylating agent, such as methyl iodide (CH₃I), to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield crude 3,5-dicarbethoxy-3,4-dimethyl-cyclopentane-1,2-dione.

Step 2: Hydrolysis and Decarboxylation

-

Reflux the crude product from Step 1 in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) for 4-8 hours. This step hydrolyzes the ester groups to carboxylic acids.

-

If using a base, acidify the reaction mixture with concentrated HCl after cooling to room temperature.

-

Continue to heat the acidic mixture at reflux for an additional 2-4 hours to facilitate the decarboxylation of the resulting β-keto acids.

-

Cool the reaction mixture and extract the final product, this compound, with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure compound.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a standard method for the identification and purity assessment of volatile compounds like this compound.

-

GC Column: A non-polar capillary column, such as one with an OV-101 stationary phase, is suitable.[6]

-

Column Dimensions: 50 m length x 0.22 mm diameter.[6]

-

Carrier Gas: Nitrogen (N₂) or Helium (He).[6]

-

Temperature Program:

-

MS Detector: Electron Ionization (EI) at 70 eV.

High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method can be employed for analysis and purification.[8]

-

Column: A C18 or Newcrom R1 column is effective.[8]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[8]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (MS).

Role in Drug Development and Medicinal Chemistry

While its primary commercial use is in the flavor industry, the this compound scaffold holds potential in pharmaceutical research.[1][3] Its utility stems from its role as a versatile building block in organic synthesis.[3] The diketone functionality allows for a variety of chemical transformations, such as condensation and cyclization reactions, enabling the construction of more complex molecular architectures.[3]

Research into related structures has shown that the cyclopentane-1,2-dione moiety can serve as a bio-isostere for the carboxylic acid functional group.[9] This is significant because replacing a carboxylic acid, which is often highly ionized at physiological pH, can improve a drug candidate's pharmacokinetic properties, such as membrane permeability and oral bioavailability. For instance, derivatives of a known thromboxane (B8750289) A₂ prostanoid (TP) receptor antagonist where the carboxylic acid was replaced by a cyclopentane-1,2-dione unit retained potent antagonistic activity.[9]

Furthermore, some related dimethyl-1,2-cyclopentanediones have been investigated for potential antimicrobial properties, suggesting that this class of compounds may have applications in developing new anti-infective agents.[10]

Visualizations

The following diagrams illustrate the synthesis workflow and the applications of this compound.

Caption: A logical workflow for the synthesis of this compound.

Caption: Key application areas for this compound.

References

- 1. This compound | 13494-06-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,4-Dimethyl 1,2-cyclopentandione | C7H10O2 | CID 61633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 3,5-Dimethyl-1,2-cyclopentanedione | 13494-07-0 [smolecule.com]

An In-depth Technical Guide to 3,4-Dimethyl-1,2-cyclopentanedione: Structure, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 3,4-Dimethyl-1,2-cyclopentanedione. It includes detailed information on its structure, synthesis, spectroscopic characterization, and potential applications in drug discovery, particularly as a bioisostere of carboxylic acids.

Chemical Structure and Properties

This compound is a cyclic ketone with the molecular formula C₇H₁₀O₂.[1] Its structure consists of a five-membered ring containing two adjacent carbonyl groups and two methyl groups at the 3 and 4 positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [2] |

| CAS Number | 13494-06-9 | [3] |

| IUPAC Name | 3,4-dimethylcyclopentane-1,2-dione | [2][4] |

| Synonyms | 3,4-Dimethyl-1,2-cyclopentadione, Caramel Pentadione | [2] |

| Appearance | Pale yellow to yellow crystalline powder | [2] |

| Melting Point | 71 - 72 °C | [2][4] |

| Boiling Point (est.) | 194.28 °C | [5] |

| Density (est.) | 1.0579 g/cm³ | [5] |

| Water Solubility | Slightly soluble | [5] |

| Kovats Retention Index | 1064 (non-polar column) | [3][6] |

Synthesis

A general method for the preparation of this compound involves the alkylation of a precursor dione (B5365651) followed by hydrolysis and decarboxylation.[5]

Representative Experimental Protocol for Synthesis

The following is a representative protocol based on the known synthesis of related cyclopentanediones.

Scheme 1: Synthesis of this compound

Caption: Synthetic route to this compound.

Materials:

-

3,5-dicarbethoxy-4-methyl-cyclopentane-1,2-dione

-

Methyl iodide (CH₃I)

-

A suitable base (e.g., sodium ethoxide)

-

Anhydrous ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Alkylation: To a solution of 3,5-dicarbethoxy-4-methyl-cyclopentane-1,2-dione in anhydrous ethanol, add a stoichiometric amount of sodium ethoxide. Stir the mixture at room temperature for 30 minutes. Add an excess of methyl iodide and reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3,5-dicarbethoxy-3,4-dimethyl-cyclopentane-1,2-dione. Purify the intermediate by column chromatography.

-

Hydrolysis and Decarboxylation: Reflux the purified intermediate in a mixture of concentrated hydrochloric acid and water for 8-12 hours.

-

Final Product Isolation and Purification: Cool the reaction mixture and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield crude this compound. The final product can be purified by recrystallization or sublimation.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | Data available | [2] |

| ¹³C NMR | Data available | [2] |

| IR | Data available | [2][4] |

| GC-MS | Data available | [3][6] |

Note: While spectral data is available in databases, detailed peak assignments are not readily published. The following are expected interpretations.

-

¹H NMR: The spectrum is expected to show signals for the methyl protons and the methine and methylene (B1212753) protons on the cyclopentane (B165970) ring. The chemical shifts and coupling patterns would be consistent with the proposed structure.

-

¹³C NMR: The spectrum should display distinct signals for the carbonyl carbons, the methyl carbons, and the carbons of the cyclopentane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band in the region of 1700-1750 cm⁻¹, corresponding to the C=O stretching vibrations of the ketone groups.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (126.15 g/mol ).[2]

Biological Activity and Potential Applications

While this compound is primarily used in the flavor and fragrance industry, research into related cyclopentanedione structures suggests potential applications in drug discovery.[5]

Carboxylic Acid Bioisostere

Cyclopentane-1,2-diones have been investigated as potential bioisosteres for the carboxylic acid functional group.[7] This is significant because replacing a carboxylic acid moiety can sometimes improve a drug candidate's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Thromboxane (B8750289) A₂ (TP) Receptor Antagonism

A key area of interest is the potential for cyclopentanedione derivatives to act as antagonists of the Thromboxane A₂ (TP) receptor.[8][9] The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand thromboxane A₂, mediates platelet aggregation and vasoconstriction.[8][9] Antagonism of this receptor is a therapeutic strategy for cardiovascular diseases.

Signaling Pathway of the Thromboxane A₂ (TP) Receptor

Caption: Hypothesized antagonism of the TP receptor signaling pathway.

Genotoxicity Studies

In a read-across study, this compound was found to be non-mutagenic in the Ames test and non-clastogenic in an in vitro micronucleus test.[6]

Experimental Protocols for Biological Evaluation

To assess the potential of this compound as a TP receptor antagonist, a calcium mobilization assay can be employed.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the TP receptor.[2]

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for a cell-based calcium mobilization assay.

Materials:

-

HEK293 cells stably expressing the human TP receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

96-well black-walled, clear-bottom plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

TP receptor agonist (e.g., U46619).

-

This compound.

-

Fluorescence plate reader with kinetic read capabilities.

Procedure:

-

Cell Seeding: Seed the TP receptor-expressing HEK293 cells into 96-well plates and incubate overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the Fluo-4 AM loading solution for approximately 1 hour at 37°C.

-

Compound Pre-incubation: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject the TP receptor agonist U46619 into the wells and immediately begin kinetic measurement of fluorescence intensity.

-

Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Plot the response against the concentration of the test compound to determine the IC₅₀ value.

Table 3: Representative Data from TP Receptor Antagonist Studies on Related Compounds

| Compound | Assay Type | Agonist | IC₅₀ (nM) | Source(s) |

| Carboxylic Acid Precursor 1 | IP₁ Formation | I-BOP (0.8 nM) | 10.1 ± 1.1 | [7] |

| Cyclopentane-1,2-dione Derivative 9 | IP₁ Formation | I-BOP (0.8 nM) | 10.4 ± 3.2 | [7] |

| Carboxylic Acid Precursor 2 | IP₁ Formation | I-BOP (0.2 nM) | 2.1 ± 0.6 | [8] |

| Cyclopentane-1,3-dione Derivative 23 | IP₁ Formation | I-BOP (0.2 nM) | 0.08 ± 0.02 | [8] |

| Cyclopentane-1,3-dione Derivative 24 | IP₁ Formation | I-BOP (0.2 nM) | 0.12 ± 0.03 | [8] |

Note: The data presented is for structurally related compounds to illustrate the potential potency of cyclopentanedione derivatives as TP receptor antagonists. Specific data for this compound is not currently available in the cited literature.

Conclusion

This compound is a well-characterized compound with established uses in the flavor and fragrance industries. Emerging research on the broader class of cyclopentanediones suggests that this scaffold holds promise for applications in drug discovery, particularly as a bioisostere for carboxylic acids in the development of novel therapeutics such as thromboxane A₂ receptor antagonists. Further investigation into the specific biological activities of the 3,4-dimethyl derivative is warranted to fully elucidate its potential in medicinal chemistry. This guide provides a foundational resource for researchers interested in exploring the synthesis and biological evaluation of this and related compounds.

References

- 1. This compound [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. 3,4-Dimethyl 1,2-cyclopentandione | C7H10O2 | CID 61633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 3,5-Dimethyl-1,2-cyclopentanedione | 13494-07-0 [smolecule.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent, Long-Acting Cyclopentane-1,3-Dione Thromboxane (A2)-Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Natural Occurrence of 3,4-Dimethyl-1,2-cyclopentanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 3,4-Dimethyl-1,2-cyclopentanedione, a cyclic dione (B5365651) with notable sensory properties. This document details its presence in natural sources, primarily in roasted coffee beans, and explores its formation through the Maillard reaction during thermal processing. While specific quantitative data in different natural matrices are not extensively documented in publicly available literature, this guide outlines a generalized experimental protocol for the isolation and analysis of this and similar volatile compounds from complex natural samples. Furthermore, this guide addresses the current understanding of its biosynthesis, indicating a likely pyrolytic origin rather than a defined enzymatic pathway in plants. The potential, though currently unelucidated, role in biological signaling is also briefly discussed.

Natural Occurrence

This compound has been identified as a naturally occurring volatile compound, predominantly associated with roasted coffee. It has been detected in both major commercial coffee species, Coffea arabica and Coffea canephora (robusta)[1]. Its presence contributes to the complex aroma profile of coffee, often imparting sweet, caramel-like, and maple-like notes. While its occurrence in coffee is established, specific quantitative concentrations in different coffee varieties and under various roasting conditions are not well-documented in the available scientific literature.

Table 1: Natural Sources of this compound

| Natural Source | Species | Part/Condition | Quantitative Data | Reference(s) |

| Coffee | Coffea arabica, Coffea canephora | Roasted Beans | Not specified in literature | [1] |

Formation and Biosynthesis

The primary route for the formation of this compound in natural products, particularly in coffee, is believed to be the Maillard reaction. This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures. During the roasting of coffee beans, the Maillard reaction is responsible for the generation of a vast array of flavor and aroma compounds, including various ketones, aldehydes, furans, and pyrazines.

While a specific enzymatic biosynthetic pathway for this compound in plants has not been elucidated, the biosynthesis of other cyclic ketones in plants is known to occur. These pathways often involve the cyclization of fatty acid-derived precursors. However, the methylated structure of this compound strongly suggests its origin from the degradation and condensation of sugar and amino acid fragments during the Maillard reaction.

Experimental Protocols: Isolation and Analysis

The analysis of this compound from natural matrices like coffee requires sensitive analytical techniques due to its volatility and likely low concentrations. A general workflow for its isolation and identification is outlined below.

Sample Preparation and Extraction

A common and effective technique for the extraction of volatile and semi-volatile compounds from solid samples like coffee beans is Headspace Solid-Phase Microextraction (HS-SPME).

-

Sample Grinding: Roasted coffee beans are finely ground to increase the surface area for efficient extraction.

-

Vial Incubation: A known quantity of the ground coffee is placed in a sealed headspace vial.

-

Extraction: The vial is heated to a specific temperature (e.g., 60-80°C) to promote the release of volatile compounds into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Following extraction, the SPME fiber is introduced into the injection port of a gas chromatograph for thermal desorption of the analytes, which are then separated and identified.

-

Desorption: The analytes are thermally desorbed from the SPME fiber in the hot GC inlet.

-

Chromatographic Separation: The volatile compounds are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., a non-polar or medium-polar column).

-

Mass Spectrometry Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound by comparison with spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, a calibration curve can be prepared using a pure standard of this compound. An internal standard can also be used to improve accuracy and precision.

Signaling Pathways

Currently, there is no scientific literature available that describes a role for this compound in plant signaling pathways. Its formation during the high temperatures of roasting makes it an unlikely candidate for a signaling molecule within the living plant. Research into plant signaling molecules typically focuses on hormones, peptides, and other metabolites synthesized through specific enzymatic pathways that are active under physiological conditions.

Conclusion

This compound is a naturally occurring compound, with its most notable presence being in roasted coffee. Its formation is intrinsically linked to the Maillard reaction, a key process in the development of coffee's characteristic flavor and aroma. While its natural occurrence is confirmed, there is a clear gap in the scientific literature regarding its quantitative levels in various natural sources and a defined plant-based biosynthetic pathway. The provided experimental workflow offers a robust starting point for researchers aiming to isolate and quantify this compound from complex matrices. Future research could focus on quantitative analysis across different coffee varieties and roasting profiles, as well as exploring its potential presence in other thermally processed foods. The investigation into a potential biological signaling role, while currently unsupported by evidence, remains an open area for fundamental research.

References

The Role of 3,4-Dimethyl-1,2-cyclopentanedione in Coffee Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of 3,4-dimethyl-1,2-cyclopentanedione as a key contributor to the characteristic aroma of coffee. This document provides a comprehensive overview of its chemical properties, formation pathways during roasting, sensory impact, and detailed methodologies for its analysis.

Introduction to this compound

This compound is a cyclic ketone that plays a crucial role in the desirable sweet, caramel-like, and maple-like aroma notes of roasted coffee.[1] As a volatile organic compound, its presence and concentration are influenced by various factors, including the coffee bean species, roasting conditions, and brewing methods. This guide delves into the scientific understanding of this compound's contribution to one of the world's most popular beverages.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its analysis and for comprehending its behavior in the complex coffee matrix.

| Property | Value | Source |

| IUPAC Name | 3,4-dimethylcyclopentane-1,2-dione | [2] |

| Synonyms | 3,4-Dimethylcyclopentane-1,2-dione | [3] |

| CAS Number | 13494-06-9 | [3] |

| Molecular Formula | C₇H₁₀O₂ | [2] |

| Molecular Weight | 126.15 g/mol | [2] |

| Appearance | Colorless to pale yellow crystalline solid | [4] |

| Odor | Sweet, caramellic, maple, licorice, walnut | [4] |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Solubility | Soluble in water | [4] |

Formation Pathway during Coffee Roasting

The characteristic aroma of roasted coffee is largely a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur at elevated temperatures.[5][6][7] this compound is a product of these intricate thermal reactions.

The formation of cyclic ketones like this compound is believed to involve the degradation of sugars, such as sucrose, into smaller, reactive carbonyl and dicarbonyl fragments.[8] These fragments then undergo condensation and cyclization reactions, often incorporating nitrogen atoms from amino acids, to form a diverse array of heterocyclic and carbocyclic aroma compounds. While the precise, detailed mechanism for this compound formation is a subject of ongoing research, the general pathway is understood to be a facet of the later stages of the Maillard reaction.

Sensory Impact on Coffee Aroma

This compound is recognized for its significant contribution to the sweet and caramel-like notes in coffee aroma. Its tautomeric form, 3,4-dimethyl-2-cyclopentenol-1-one, has been specifically described as contributing a "caramel-like, sweet" odor quality to coffee.[1] The presence and concentration of this compound, in harmony with a multitude of other volatile compounds, create the complex and cherished aroma profile of a freshly brewed cup of coffee. The interaction of these compounds can lead to synergistic effects, where the perceived aroma is greater than the sum of its individual components.

Experimental Protocols for Analysis

The accurate quantification of this compound in coffee is essential for quality control and research into flavor development. The recommended method for this is a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS).[6][7]

Sample Preparation and Extraction

Objective: To extract volatile and semi-volatile compounds, including this compound, from a coffee matrix.

Method: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Grinding: Roasted coffee beans are cryogenically ground to a fine, uniform powder to maximize surface area and ensure consistent extraction.

-

Vial Preparation: A precise amount of the ground coffee (e.g., 2 grams) is placed into a headspace vial.

-

Internal Standard: A known concentration of a stable isotope-labeled internal standard of this compound (e.g., d3-3,4-dimethyl-1,2-cyclopentanedione) is added to the vial. This is crucial for accurate quantification in SIDA.

-

Matrix Modification: A saturated salt solution (e.g., NaCl) may be added to the vial to increase the volatility of the target analytes.

-

Equilibration: The vial is sealed and heated to a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a set time (e.g., 20-40 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound.

-

Desorption: The SPME fiber is inserted into the hot injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the GC column.

-

Chromatographic Separation: The volatile compounds are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., a polar column like DB-WAX). A temperature gradient program is used to achieve optimal separation.

-

Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of the known concentration of the stable isotope-labeled internal standard.

Quantitative Data

While this compound has been identified as a key aroma compound in both Coffea arabica and Coffea canephora (Robusta), specific quantitative data on its concentration in various coffee types and under different roasting conditions is limited in publicly available literature. However, studies on related α-diketones provide some context. For instance, concentrations of diacetyl and 2,3-pentanedione (B165514) have been shown to vary significantly with the degree of roast and the specific coffee processing steps like grinding.[9] Further research employing rigorous quantitative methods like SIDA is needed to establish a comprehensive database of this compound concentrations.

Conclusion

This compound is an integral component of the complex aroma profile of coffee, contributing desirable sweet and caramellic notes. Its formation during the Maillard reaction is a key aspect of the flavor development in coffee roasting. The analytical methodologies outlined in this guide, particularly HS-SPME-GC-MS with stable isotope dilution, provide a robust framework for the accurate quantification of this important aroma compound. Further research to generate comprehensive quantitative data will be invaluable for optimizing roasting processes and ensuring consistent, high-quality coffee products. This understanding also has broader implications for flavor science and the development of novel food and beverage products.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Dimethyl 1,2-cyclopentandione | C7H10O2 | CID 61633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 4. This compound [ventos.com]

- 5. WO2007010387A2 - Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds - Google Patents [patents.google.com]

- 6. imreblank.ch [imreblank.ch]

- 7. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Biosynthesis of Cell Constituents - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Khan Academy [khanacademy.org]

Unveiling the Biological Profile of 3,4-Dimethyl-1,2-cyclopentanedione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1,2-cyclopentanedione is a dicarbonyl compound belonging to the cyclopentanedione class of molecules. While extensively utilized in the flavor and fragrance industry for its characteristic sweet, caramel-like aroma, its biological activities remain largely unexplored. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological profile of this compound. Due to the limited direct research on this specific molecule, this document also explores the known biological activities of the broader cyclopentanedione class to infer potential areas of interest for future investigation. This guide is intended to be a resource for researchers and drug development professionals interested in the potential pharmacological applications of this and related compounds.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any investigation into its biological activity. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [] |

| Molecular Weight | 126.15 g/mol | [][2] |

| CAS Number | 13494-06-9 | [3] |

| Appearance | Slightly yellow to light beige crystalline powder | [][3] |

| Melting Point | 68-72 °C | [][3] |

| Boiling Point | ~194.28 °C (estimate) | [3] |

| Solubility | Slightly soluble in water | [3] |

| Synonyms | Caramel pentadione, Methyl corylone | [][4] |

Genotoxicity Profile

To date, the most definitive biological data for this compound comes from genotoxicity studies. As part of a safety assessment for a structurally related fragrance ingredient, its potential to induce genetic mutations was evaluated using read-across data. The compound was found to be non-mutagenic and non-clastogenic in two standard in vitro assays.

| Assay | Result | Conclusion |

| Bacterial Reverse Mutation Assay (Ames Test) | Non-mutagenic | Did not induce gene mutations in bacteria. |

| In Vitro Mammalian Cell Micronucleus Test | Non-clastogenic | Did not cause chromosomal damage in mammalian cells. |

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[5][6][7] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[5] The bacteria are exposed to the test compound at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[5] If the compound is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid. The number of revertant colonies is then counted to determine the mutagenic potential.[5]

In Vitro Mammalian Cell Micronucleus Test - Based on OECD Guideline 487

This assay is used to detect damage to chromosomes or the mitotic apparatus.[8][9][10][11] Mammalian cells (such as human peripheral blood lymphocytes or cell lines) are exposed to the test compound with and without metabolic activation.[8] After exposure, the cells are treated with a cytokinesis inhibitor (cytochalasin B) to block cell division at the binucleate stage.[9] The cells are then harvested, fixed, and stained. The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) in the binucleated cells is then scored. An increase in the number of micronucleated cells indicates clastogenic or aneugenic activity.[9]

Potential Biological Activities Based on Compound Class

While specific data for this compound is lacking, the broader class of cyclopentenediones and cyclopentanediones has been reported to exhibit a range of biological activities. These potential activities provide a rationale for future research into this specific molecule.

Anti-inflammatory Activity

Certain cyclopentenone-containing molecules, such as cyclopentenone isoprostanes and 3-methyl-1,2-cyclopentanedione, have demonstrated anti-inflammatory properties.[12] The proposed mechanism for some of these compounds involves the inhibition of the pro-inflammatory transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[12][13] Specifically, studies on 3-methyl-1,2-cyclopentanedione showed it could reduce the phosphorylation of IκB, the translocation of NF-κB to the nucleus, and the expression of downstream pro-inflammatory genes like iNOS and COX-2 in aged rats.[12] This suggests that this compound could be investigated for similar effects on inflammatory pathways.

Cytostatic Activity

The general class of cyclopentenediones has been reported to possess cytostatic activities, meaning they can inhibit cell growth and proliferation.[14][15] Cytostatic agents often work by interfering with cell division, for example, by damaging DNA or disrupting the cell's metabolism.[14][15] While the specific mechanisms for cyclopentenediones are not well-defined in the literature found, this represents a significant area for potential investigation, particularly in the context of oncology research.

Carboxylic Acid Bio-isosterism and Receptor Modulation

A compelling area for future research is the potential for cyclopentane-1,2-diones to act as bio-isosteres for carboxylic acids. Bio-isosteres are functional groups that can be interchanged without a significant loss of biological activity, often to improve pharmacokinetic or pharmacodynamic properties.[16][17][18] The carboxylic acid group is common in many drugs but can have drawbacks like poor membrane permeability.[16]

A study demonstrated that a cyclopentane-1,2-dione moiety could successfully replace a carboxylic acid in a known antagonist of the thromboxane (B8750289) A2 prostanoid (TP) receptor, retaining potent antagonist activity. The TP receptor is a G-protein coupled receptor involved in processes like platelet aggregation and vasoconstriction.[19][20] This suggests that this compound could be a scaffold for developing novel modulators of receptors that typically bind carboxylate-containing ligands.

Thromboxane A2 (TP) Receptor Signaling Pathway

The TP receptor signals through G-proteins to elicit a cellular response.[19][21][22] The primary signaling cascade involves the Gq protein, which activates phospholipase C (PLC).[21] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to downstream effects such as platelet aggregation and smooth muscle contraction. The TP receptor can also couple to G13, leading to the activation of Rho and Rac GTPases, which are involved in cytoskeletal rearrangements.[21]

Conclusion and Future Directions

The available data on the biological activity of this compound is currently limited to its favorable genotoxicity profile. However, the broader class of cyclopentanediones exhibits a range of intriguing biological activities, including anti-inflammatory and cytostatic effects. Furthermore, the potential for the cyclopentane-1,2-dione scaffold to act as a bio-isostere for carboxylic acids opens up exciting possibilities in drug design, particularly for targets like the thromboxane A2 receptor.

Future research should focus on screening this compound in a variety of biological assays to directly assess its potential anti-inflammatory, cytostatic, and antimicrobial properties. Investigating its ability to modulate the activity of receptors that bind carboxylate ligands is also a promising avenue. Such studies will be crucial in determining whether the biological potential of this widely used flavor and fragrance compound extends into the therapeutic arena.

References

- 2. 3,4-Dimethyl 1,2-cyclopentandione | C7H10O2 | CID 61633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 4. 3,4-Dimethyl-1,2-cyclopentadione = 97 , FG 13494-06-9 [sigmaaldrich.com]

- 5. enamine.net [enamine.net]

- 6. gentronix.co.uk [gentronix.co.uk]

- 7. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]

- 8. criver.com [criver.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. therapyselect.de [therapyselect.de]

- 15. How do cytostatic agents work? [gpoh.de]

- 16. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 22. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dimethyl-1,2-cyclopentanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1,2-cyclopentanedione is a cyclic diketone that has garnered interest in various scientific fields, primarily for its applications in flavor and fragrance chemistry, as well as its potential as a versatile building block in organic synthesis for the development of novel therapeutic agents.[1] Its unique structural features and reactivity make it a molecule of interest for researchers exploring new chemical entities with biological activity. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a solid, appearing as a pale yellow to yellow powder.[2] It possesses a distinct sweet, sugary, maple, and caramellic taste profile.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₂ | [4] |

| Molecular Weight | 126.15 g/mol | [2] |

| CAS Number | 13494-06-9 | [4] |